molecular formula C10H8BrFO4 B3021787 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid CAS No. 1555757-16-8

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid

Cat. No.: B3021787
CAS No.: 1555757-16-8
M. Wt: 291.07
InChI Key: XFCOWGKHOZPULW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a chemical compound with the molecular formula C10H8BrFO4 and a molecular weight of 291.07 g/mol It is characterized by the presence of bromine, fluorine, and methyl groups attached to a terephthalic acid core

Preparation Methods

The synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of 3,6-dimethylterephthalic acid under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents to achieve the desired substitution on the aromatic ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid involves its interaction with molecular targets through its bromine, fluorine, and methyl groups. These substituents can influence the compound’s reactivity and binding affinity to various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid include:

    2-Bromo-5-fluoro-1,3-dimethylbenzene: Lacks the carboxylic acid groups present in the terephthalic acid derivative.

    2-Fluoro-3,6-dimethylterephthalic acid: Similar structure but without the bromine atom.

    3,6-Dimethylterephthalic acid: The parent compound without bromine and fluorine substituents.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

2-bromo-5-fluoro-3,6-dimethylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCOWGKHOZPULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743408
Record name 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-10-6
Record name 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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